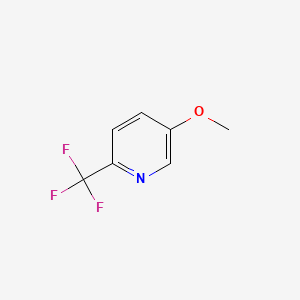

5-Methoxy-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHJZBSCOLVMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621373 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216766-13-1 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical and agrochemical industries.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available experimental and predicted data for the target compound and its close isomer, 2-Methoxy-5-(trifluoromethyl)pyridine, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 216766-13-1 | [1] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [2] |

| Physical Form | Colorless transparent liquid | [3] |

| Purity | 97-99% | [3] |

| Refractive Index (@ 20°C) | 1.4445-1.4495 | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in general organic solvents like MDC, MeOH, Acetone. Sparingly soluble in water.[4][5] |

Table 2: Physicochemical Properties of Isomer 2-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9) for Comparison

| Property | Value | Source |

| Boiling Point | 275.6 ± 35.0 °C (Predicted) | [6] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. Theoretical studies and data from related isomers provide some insight.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available, though detailed assignments and interpretation are not provided in the search results. For the related compound, 2-methoxy-3-(trifluoromethyl)pyridine, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1H), δ 6.95 (dd, J = 4.0 Hz, 1H), δ 4.03 (s, 3H).[7]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound was not found, theoretical studies on the vibrational properties of this compound have been conducted.[3][9] For the related 2-methoxy-3-(trifluoromethyl)pyridine, FT-IR and FT-Raman spectra have been recorded and analyzed, with characteristic bands assigned to C-H stretching, C-C-C ring breathing, and methoxy group vibrations.[10][11] Key vibrational modes for methoxy-substituted pyridines include C-H stretching (3000-3100 cm⁻¹), C-O-C asymmetric and symmetric stretching (around 1210-1310 cm⁻¹ and 1010-1050 cm⁻¹, respectively), and C-F stretching vibrations.[10]

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available in the search results. The fragmentation of the molecular ion (M⁺) would be expected. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The trifluoromethyl group can also be lost as a •CF₃ radical.[12]

Synthesis and Reactivity

Synthesis

-

Chlorine/Fluorine Exchange: This involves the fluorination of a corresponding trichloromethylpyridine using reagents like anhydrous HF, often in the presence of a metal halide catalyst.[13][14] For example, 2-chloro-5-(trichloromethyl)pyridine can be converted to 2-chloro-5-(trifluoromethyl)pyridine.[13] A similar approach could potentially be used starting from a suitable precursor for this compound.

-

From Halogenated Pyridines: A plausible route could involve the reaction of a halogenated pyridine, such as 2-chloro-5-methoxypyridine, with a trifluoromethylating agent.

-

From Methylpyridines: Another potential pathway starts with 5-methoxy-2-methylpyridine, which can be synthesized from 2-methylpyridine.[13] The methyl group would then need to be converted to a trifluoromethyl group, likely through chlorination to a trichloromethyl group followed by fluorination.

The following diagram illustrates a general synthetic approach for trifluoromethylpyridines.

Reactivity

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group, and the electron-donating nature of the methoxy group.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The trifluoromethyl group further deactivates the ring, while the methoxy group is an activating, ortho-, para-directing group. The positions for electrophilic attack will be influenced by the interplay of these electronic effects.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nitrogen.[15] The strongly electron-withdrawing trifluoromethyl group at the 2-position would further activate the ring towards nucleophilic attack, especially at the 4- and 6-positions. The methoxy group at the 5-position would have a lesser influence on this reactivity.

Applications in Drug Development

Trifluoromethylated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals.[16] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[17][18][19] While specific biological activities for this compound are not detailed in the search results, its structural motif is found in various biologically active compounds. Its utility as an intermediate allows for the synthesis of a diverse range of molecules for screening in drug discovery programs. The strategic placement of the methoxy and trifluoromethyl groups can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:

-

Hazards: Causes skin irritation.[20]

-

Handling: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[20]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[20]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air. If ingested, clean mouth with water and drink plenty of water.[20]

Conclusion

This compound is a valuable, yet not extensively characterized, fluorinated building block with significant potential in medicinal chemistry. This guide summarizes the currently available information on its properties, synthesis, and applications. Further experimental investigation into its physicochemical properties, detailed spectroscopic characterization, and exploration of its reactivity and biological activities are warranted to fully unlock its potential in the development of new therapeutic agents and other advanced materials.

References

- 1. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine CAS#: 2564535-27-7 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jelsciences.com [jelsciences.com]

- 19. scilit.com [scilit.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a methoxy group and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, metabolic stability, and binding capabilities to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₆F₃NO. The structure features a pyridine ring substituted with a methoxy group (-OCH₃) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position.[1] The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring, while the methoxy group is an electron-donating group. This electronic interplay is crucial for its reactivity and interactions in biological systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | |

| Molecular Weight | 177.12 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A common precursor for the synthesis of 2-(trifluoromethyl)pyridines is 2-chloro-5-methoxypyridine. The trifluoromethyl group can be introduced via a trifluoromethylation reaction. Another potential route involves the direct fluorination of 5-methoxy-2-methylpyridine.[5]

Logical Synthesis Workflow:

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a readily available precursor.

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the public domain. However, based on the analysis of related trifluoromethylpyridine derivatives, the following spectral characteristics can be anticipated.[6]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns. - A singlet for the methoxy group protons. |

| ¹³C NMR | - Carbon signals for the pyridine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. - A signal for the methoxy carbon. |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns involving the loss of the methoxy group, trifluoromethyl group, and cleavage of the pyridine ring. |

Applications in Drug Discovery and Development

Trifluoromethylpyridine scaffolds are highly valued in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group.[7][8] These properties include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group can block metabolic oxidation at that position, leading to an increased half-life of the drug molecule.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can affect drug-receptor interactions and solubility.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to enhanced binding affinity.

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic areas, although specific examples directly citing this compound are not prevalent in the searched literature. The general importance of trifluoromethylpyridines in agrochemical and pharmaceutical ingredients is well-documented.[3][4]

Drug Development Workflow:

The following diagram illustrates a typical workflow where this compound could be utilized as a building block in a drug discovery program.

Caption: A typical drug discovery workflow utilizing this compound.

Experimental Protocols

While a specific, detailed experimental protocol for a biological assay featuring this compound was not found, a general protocol for evaluating the biological activity of novel pyridine derivatives is provided below. This can be adapted to assess the potential efficacy of compounds derived from the title molecule.

General Protocol for In Vitro Anticancer Activity Screening:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: The test compounds, derived from this compound, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties make it an attractive scaffold for the development of new chemical entities with improved physicochemical and biological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

- 1. longdom.org [longdom.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. nbinno.com [nbinno.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. jelsciences.com [jelsciences.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically alters its physicochemical properties, making it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by modifying the electronic nature of the pyridine ring.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed representative synthesis protocol, spectroscopic data, and the strategic rationale for its use in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 216766-13-1 | [3] |

| Molecular Formula | C₇H₆F₃NO | [4] |

| Molecular Weight | 177.12 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystalline powder or colorless liquid | [6] |

| Melting Point | 104-106°C (for the isomer 2-methoxy-5-(trifluoromethyl)pyridine) | [6] |

| Boiling Point | 166.6°C (for the isomer 2-methoxy-5-(trifluoromethyl)pyridine) | [6] |

| Density | 1.263 g/cm³ (for the isomer 2-methoxy-5-(trifluoromethyl)pyridine) | [6] |

Spectroscopic and Analytical Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following table summarizes key spectral data that has been reported for this compound and its isomers, which are useful for characterization.

| Data Type | Observed Values/Characteristics |

| ¹H NMR | Spectral data is available for this compound.[1] For the related isomer 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃, characteristic peaks appear at δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1 H), δ 6.95 (dd, J = 4.0 Hz, 1H), and δ 4.03 (s, 3H).[7] |

| ¹³C NMR | For the related isomer 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃, peaks are observed at δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), and 54.1 ppm.[7] |

| ¹⁹F NMR | For the related isomer 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃, a singlet is observed at δ -64.03 (s, 3F) ppm.[7] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS-EI) for the isomer C₇H₆NOF₃ calculated a mass of 177.0401, with a found value of 177.0403.[7] |

| Infrared (IR) Spectroscopy | IR spectral data is available.[1] |

| Density of States (DOS) Spectrum | The PDOS spectrum for this compound has been studied through quantum chemical computations.[8] |

Experimental Protocols: Synthesis of Trifluoromethylpyridines

Alternatively, and more commonly for this class of compounds, is the synthesis starting from a trifluoromethylpyridine precursor followed by the introduction of the methoxy group. A general synthetic approach for trifluoromethylpyridines often begins with the chlorination and fluorination of a picoline (methylpyridine) precursor.[9][10]

Below is a representative experimental protocol for the synthesis of a methoxy-substituted trifluoromethylpyridine, based on established chemical principles for this class of compounds.

Representative Protocol: Synthesis of this compound from 2-Chloro-5-methoxypyridine

This theoretical protocol is based on a palladium-catalyzed trifluoromethylation reaction, a common method for introducing a -CF₃ group.

Materials:

-

2-Chloro-5-methoxypyridine

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Potassium fluoride (KF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 2-chloro-5-methoxypyridine (1.0 eq), TMSCF₃ (2.0 eq), and KF (2.0 eq).

-

Add Pd(OAc)₂ (0.05 eq), dppf (0.05 eq), and CuI (1.5 eq).

-

Add anhydrous DMF to the flask to dissolve the reagents.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Visualizations: Logical Workflows and Pathways

To better illustrate the processes and concepts involved with this compound, the following diagrams have been generated.

Caption: Logical workflow for the synthesis and characterization of this compound.

Caption: Impact of the trifluoromethyl group on the properties of the pyridine scaffold.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make trifluoromethylpyridines highly valuable in drug design.[4] The introduction of a -CF₃ group can:

-

Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation, which can increase the half-life of a drug candidate.[4]

-

Increase Lipophilicity: Enhanced lipophilicity can improve a molecule's ability to cross cell membranes, potentially leading to better bioavailability.[2]

-

Modulate pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets.

-

Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a target receptor or enzyme.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for a range of therapeutic areas. The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the same pyridine ring creates a unique electronic and steric profile, offering a rich scaffold for further chemical exploration and derivatization in drug discovery programs.

References

- 1. This compound(216766-13-1) 1H NMR spectrum [chemicalbook.com]

- 2. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

The Trifluoromethylpyridine Moiety: A Scaffold for Potent Bioactivity

Disclaimer: There is no publicly available scientific literature detailing a specific mechanism of action for 5-Methoxy-2-(trifluoromethyl)pyridine . This compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. This guide, therefore, provides an in-depth overview of the known mechanisms of action for several well-characterized, commercially significant agrochemicals that incorporate a trifluoromethylpyridine or a methoxy-trifluoromethyl-pyridine core structure. These examples serve to illustrate the potent and diverse biological activities that this chemical scaffold can impart.

Introduction to the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a key structural component in a wide range of modern agrochemicals and pharmaceuticals. The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—combined with the chemical characteristics of the pyridine ring, make TFMP derivatives a versatile scaffold for designing highly active biological agents. These compounds have been successfully developed into herbicides, fungicides, and insecticides, each with a distinct and specific mechanism of action. This technical guide explores the core mechanisms of four such compounds, providing quantitative data, detailed experimental protocols, and visual diagrams of their biological pathways and experimental workflows.

Pyroxsulam: Inhibition of Acetolactate Synthase (ALS)

Pyroxsulam is a triazolopyrimidine herbicide that contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure. Its herbicidal activity stems from the potent and specific inhibition of the acetolactate synthase (ALS) enzyme.

Core Mechanism of Action

Acetolactate synthase (also known as acetohydroxyacid synthase or AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2][3][4] This pathway is essential for protein synthesis and overall plant growth but is absent in animals, making ALS an ideal target for selective herbicides.[2]

Pyroxsulam binds to a regulatory site on the ALS enzyme, allosterically inhibiting its catalytic activity.[1] This binding prevents the enzyme from catalyzing the condensation of two pyruvate molecules to form acetolactate, or one pyruvate and one 2-ketobutyrate molecule to form aceto-hydroxybutyrate.[5] The resulting deficiency in branched-chain amino acids halts protein synthesis and cell division at the growing points (meristems) of susceptible plants, leading to growth cessation and eventual death.[1][2]

Quantitative Data: Biological Activity

The inhibitory activity of pyroxsulam and its efficacy can be quantified through various assays.

| Parameter | Value | Species/System | Reference |

| Resistance Index | 4.2 | Alopecurus myosuroides | [6] |

| Whole-Plant Assay | Resistance confirmed | Alopecurus myosuroides | [6] |

Experimental Protocols

This protocol determines the direct inhibitory effect of a compound on ALS enzyme activity extracted from plant tissue.[7]

-

Enzyme Extraction:

-

Harvest fresh, young plant tissue (e.g., from shoots of 7-day-old corn seedlings) and keep on ice.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, and 10% v/v glycerol).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The resulting supernatant, containing the crude ALS enzyme extract, is collected and kept on ice.

-

-

Enzyme Assay:

-

The assay is conducted in microplate wells containing the assay buffer, enzyme extract, and various concentrations of the test herbicide (e.g., pyroxsulam).

-

The reaction is initiated by adding the substrates (e.g., 160 mM pyruvate) and incubated at 30-37°C for 1-2 hours.[8]

-

The reaction is stopped by adding sulfuric acid (e.g., 3 M H₂SO₄), which also facilitates the conversion of the enzymatic product (acetolactate) to acetoin.

-

Creatine and α-naphthol solutions are added, and the mixture is incubated to allow color development (Voges-Proskauer reaction).

-

-

Data Analysis:

-

The absorbance of the colored product is measured using a microplate reader at ~530 nm.

-

The percentage of ALS inhibition is calculated for each herbicide concentration relative to a no-herbicide control.

-

The IC₅₀ value (the concentration of herbicide that causes 50% inhibition of ALS activity) is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.[7]

-

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Resistance to Pyroxsulam in Multiple-Resistant Alopecurus myosuroides from China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Methoxy-2-(trifluoromethyl)pyridine: A Technical Overview of its Derivatives in Drug Discovery and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(trifluoromethyl)pyridine serves as a crucial structural motif in the development of a diverse range of biologically active compounds. The unique physicochemical properties conferred by the trifluoromethyl group, including its strong electron-withdrawing nature and enhanced metabolic stability, combined with the characteristics of the pyridine ring, make this scaffold a valuable component in the design of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known biological activities, quantitative data, and experimental methodologies associated with derivatives of this compound. While data on the core molecule itself is limited, its incorporation into more complex structures has led to the discovery of potent agents with applications in oncology, infectious diseases, and crop protection.

Biological Activities of Key Derivatives

Derivatives incorporating the this compound moiety have demonstrated a broad spectrum of biological activities, highlighting the versatility of this chemical scaffold.

Anticancer Activity

A notable application of this scaffold is in the development of oncology therapeutics. Specifically, derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently deregulated in various human cancers.[3]

-

PQR309 (Buparlisib) : This compound, chemically known as 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a pan-class I PI3K/mTOR inhibitor.[3] The presence of the 4-(trifluoromethyl)pyridin-2-amine moiety is critical for its potent cellular and enzymatic activity.[3] PQR309 has been investigated as a clinical candidate in oncology, demonstrating the potential of this scaffold in developing treatments for solid tumors and lymphomas.[3]

Antifungal and Antiviral Properties

The trifluoromethyl pyridine framework is also a key component in the synthesis of novel antifungal and antiviral agents. Research has demonstrated that derivatives can exhibit significant inhibitory activity against various fungal strains and viruses.[4] For instance, certain trifluoromethyl pyrimidine derivatives have shown potent activity against Rhizoctonia solani and Tobacco Mosaic Virus (TMV).[4]

Herbicidal and Insecticidal Activity

In the agrochemical sector, trifluoromethylpyridine derivatives have been successfully developed as herbicides and insecticides.[1][5] These compounds often target essential enzymes in weeds or pests. For example, some trifluoromethylpyridine derivatives act as acetolactate synthase (ALS) inhibiting herbicides.[1] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a characteristic feature of some of these herbicides.[1]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for key derivatives containing the trifluoromethylpyridine core.

Table 1: In Vitro Inhibitory Activity of PQR309 (PI3K/mTOR Inhibitor) [3]

| Target | Ki (nM) |

| PI3Kα | 17 |

| mTOR | ~61.2 (ratio mTOR/p110α of ~3.6) |

Table 2: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV) [4]

| Compound | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) |

| 5j | 126.4 | - |

| 5m | - | 103.4 |

| Ningnanmycin (Control) | 362.7 | 255.1 |

Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [4]

| Compound | Target Fungus | EC50 (µg/mL) |

| 5u | Rhizoctonia solani | 26.0 |

| Azoxystrobin (Control) | Rhizoctonia solani | 26.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

Synthesis of Trifluoromethyl Pyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives often involves multi-step chemical reactions. A general approach for creating a library of 4,6-dimorpholino-1,3,5-triazines substituted with various C-2-aryl moieties, including those with the trifluoromethylpyridine core, starts from 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine.[3] The specific trifluoromethylpyridine-containing amine can then be coupled to this intermediate.[3]

In Vitro Kinase Assays

The inhibitory activity of compounds like PQR309 against PI3K and mTOR kinases can be determined using various biochemical assays. Dissociation constants (Kd) are often measured using technologies like the ScanMax platform (DiscoveRx).[3] This involves 11-point 3-fold serial dilutions of the test compounds, and the Kd values are calculated from standard dose-response curves using the Hill equation.[3] Prokinase activity assays are also employed to determine IC50 values.[3]

Antiviral Activity Assay (Half-Leaf Spot Method)

The in vivo antiviral activity against TMV is commonly evaluated using the half-leaf spot method.[4] In this assay, the leaves of a susceptible host plant are mechanically inoculated with the virus. One half of the leaf is treated with the test compound, while the other half serves as a control. The antiviral activity is then quantified by comparing the number of local lesions that develop on the treated and control halves of the leaf.[4]

Antifungal Activity Assay (Mycelial Growth Rate Method)

The in vitro antifungal activity of compounds can be assessed using the mycelial growth rate method.[4] This involves cultivating the target fungus on a solid medium containing different concentrations of the test compound. The inhibitory effect is determined by measuring the diameter of the fungal colony after a specific incubation period and comparing it to a control group without the compound. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then calculated.[4]

Visualizations: Pathways and Workflows

PI3K/mTOR Signaling Pathway Inhibition

The following diagram illustrates the simplified signaling cascade of the PI3K/mTOR pathway and the point of inhibition by derivatives such as PQR309.

Caption: Inhibition of the PI3K/mTOR pathway by a derivative.

General Experimental Workflow for Biological Screening

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel compounds based on the this compound scaffold.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The this compound scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. Its derivatives have shown significant promise as potent biological agents, particularly in the areas of oncology and crop protection. The continued exploration of this chemical space is likely to yield novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic and agricultural products.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

5-Methoxy-2-(trifluoromethyl)pyridine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 5-Methoxy-2-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its synthesis, physicochemical properties, and potential biological applications, with a focus on its role as a potential modulator of nicotinic acetylcholine receptors.

Chemical Properties and Synthesis

This compound is a derivative of pyridine containing both a methoxy and a trifluoromethyl group. These functional groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery. The trifluoromethyl group, a strong electron-withdrawing group, can enhance binding affinities and improve metabolic stability, while the methoxy group can modulate solubility and receptor interactions.

While a definitive, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established chemical methodologies for analogous compounds. The most likely pathway involves a two-step process starting from the commercially available 3-picoline.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through the initial preparation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action

Research on structurally related trifluoromethylpyridine derivatives suggests that this compound is a likely positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes, inflammation, and neuronal survival.[5][6] PAMs of the α7 nAChR do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, acetylcholine. This modulatory activity makes them attractive therapeutic targets for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[4]

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist, potentiated by a PAM, leads to the influx of calcium ions (Ca²⁺). This influx triggers a cascade of downstream signaling events that can influence neurotransmitter release, synaptic plasticity, and cell survival.

Caption: Simplified signaling pathway of the α7 nAChR.[5][7][8][9]

Quantitative Data

Table 1: Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridine (Intermediate)

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | [10] |

| Molecular Weight | 181.55 g/mol | [10] |

| Appearance | Colorless transparent liquid or crystal | [10] |

| Melting Point | 32-34 °C | [10] |

| Boiling Point | 152 °C | [10] |

| Density | 1.417 g/cm³ | [10] |

Table 2: Representative Biological Activity of structurally related α7 nAChR PAMs

| Compound | Assay Type | Endpoint | Value | Reference |

| PNU-120596 | Ca²⁺ Flux (h-α7-nAChR) | EC₅₀ (ACh potentiation) | 3.8 µM | [1] |

| NS-1738 | Electrophysiology (oocytes) | EC₅₀ (ACh potentiation) | 1.2 µM | [4] |

| SB-206553 | Ca²⁺ Flux (GH4C1 cells) | EC₅₀ (Nicotine potentiation) | 1.5 µM | [11] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, and for assessing the positive allosteric modulation of the α7 nAChR.

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (Vapor-Phase Method)

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.

Materials:

-

3-picoline

-

Chlorine gas

-

Hydrogen fluoride

-

Transition metal-based catalyst (e.g., iron fluoride)

-

High-temperature flow reactor

Procedure:

-

A vaporized stream of 3-picoline is mixed with chlorine gas and hydrogen fluoride.

-

The gaseous mixture is passed through a high-temperature flow reactor (typically >300°C) containing a transition metal-based catalyst.

-

The reaction parameters, including temperature, pressure, and residence time, are carefully controlled to optimize the yield of the desired product.

-

The product stream is cooled and condensed.

-

The crude product is purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine.

Note: This is a generalized procedure based on industrial synthesis methods for related compounds.[12] Specific reaction conditions would require optimization.

In Vitro Assay for α7 nAChR Positive Allosteric Modulation (Ca²⁺ Flux Assay)

Objective: To determine the ability of a test compound to potentiate acetylcholine-induced calcium influx in cells expressing the human α7 nAChR.

Materials:

-

Human cell line stably expressing the α7 nAChR (e.g., SH-EP1 cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Acetylcholine (ACh)

-

Test compound (this compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

-

Cell Plating: Seed the α7 nAChR-expressing cells into 96-well or 384-well black-walled, clear-bottom assay plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This typically involves incubation for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into the FLIPR instrument.

-

Add the test compound to the wells and incubate for a defined period (e.g., 2-5 minutes).

-

Add the acetylcholine solution to the wells.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Calculate the potentiation of the acetylcholine response by the test compound.

-

Determine the EC₅₀ value for the potentiation effect by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Note: This protocol is a representative example.[1][11] Specific parameters such as cell density, dye concentration, and agonist concentration may need to be optimized.

References

- 1. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Old and new pharmacology: positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor by the 5-hydroxytryptamine(2B/C) receptor antagonist SB-206553 (3,5-dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b']di pyrrole-1(2H)-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of trifluoromethylpyridines, a class of compounds that has become indispensable in modern medicinal chemistry and agrochemistry. The strategic introduction of the trifluoromethyl group into the pyridine ring imparts unique physicochemical properties, leading to enhanced biological activity, metabolic stability, and bioavailability. This guide details the seminal moments in the history of these compounds, explores the primary synthetic routes with specific experimental protocols, and examines the mechanisms of action of key drugs incorporating this privileged scaffold.

A Historical Perspective: The Dawn of Trifluoromethylpyridines

The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898, it was not until 1947 that the introduction of a trifluoromethyl group into a pyridine ring was first described.[1][2] This pioneering work, detailed in Industrial & Engineering Chemistry, laid the groundwork for the development of a new class of fluorinated heterocycles. The initial synthesis involved the chlorination and subsequent fluorination of picoline (methylpyridine), a method conceptually similar to the preparation of benzotrifluoride.[1][2]

The significance of this discovery was not immediately apparent. However, with the growing understanding of the unique properties conferred by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and altered electronic properties—interest in trifluoromethylpyridines began to surge.[2] The latter half of the 20th century and the beginning of the 21st century have witnessed a rapid expansion in the applications of these compounds, particularly in the fields of agrochemicals and pharmaceuticals.

Core Synthetic Methodologies

The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Today, three primary strategies are employed, each with its own advantages and limitations. These methods are:

-

Chlorine/Fluorine Exchange of Trichloromethylpyridines: This is a widely used industrial method that involves the initial chlorination of a methylpyridine to a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorine source.

-

Cyclocondensation Reactions with Trifluoromethylated Building Blocks: This approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.

-

Direct Trifluoromethylation of Pyridines: This is a more recent and highly sought-after strategy that involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.

Chlorine/Fluorine Exchange

This classical approach remains a cornerstone of industrial trifluoromethylpyridine synthesis. The process can be carried out in either the liquid or vapor phase.

The liquid-phase process typically involves heating a (trichloromethyl)pyridine with hydrogen fluoride (HF) under pressure in the presence of a metal halide catalyst.

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

A detailed procedure for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is described in U.S. Patent 4,650,875A. In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is admixed with at least 3 molar equivalents of anhydrous liquid hydrogen fluoride. A catalytic amount (1-10 mole percent) of a metal halide catalyst, such as anhydrous FeCl₃ or FeF₃, is added to the reaction mixture. The reactor is sealed and heated to a temperature in the range of 170°C to 180°C. The reaction is maintained at a superatmospheric pressure of 5 to 1200 psig. The reaction is typically complete within 25 hours. The product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is then recovered using standard techniques such as distillation.

| Parameter | Value | Reference |

| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | U.S. Patent 4,650,875A |

| Reagents | Anhydrous HF (≥ 3 molar equivalents) | U.S. Patent 4,650,875A |

| Catalyst | FeCl₃ or FeF₃ (1-10 mol%) | U.S. Patent 4,650,875A |

| Temperature | 170-180 °C | U.S. Patent 4,650,875A |

| Pressure | 5-1200 psig | U.S. Patent 4,650,875A |

| Reaction Time | ~25 hours | U.S. Patent 4,650,875A |

Vapor-phase fluorination offers an alternative that can be performed in a continuous fashion. A well-known approach is the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over a transition metal-based catalyst.[1][2] This method is particularly advantageous for the synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][2]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2-(trifluoromethyl)pyridine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comparative data for its isomers and related compounds to provide a broader context for its potential characteristics.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes the available information for the target compound and its isomers.

| Property | This compound | 2-Methoxy-5-(trifluoromethyl)pyridine | 2-Methoxy-6-(trifluoromethyl)pyridine |

| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol | 177.12 g/mol [1][2] | 177.12 g/mol |

| Appearance | Light yellow, low melting solid[3] | White crystalline powder | Liquid |

| Melting Point | No data available[3] | 104-106 °C | No data available |

| Boiling Point | No data available[3] | 166.6 °C | No data available |

| Density | No data available | 1.263 g/cm³ | No data available |

| pKa | No data available | No data available | No data available |

| Solubility | No data available[3] | No data available | No data available |

| Predicted XlogP | 1.7 | 1.7 | No data available |

Synthesis and Purification

A plausible synthetic route could involve the methoxylation of a corresponding chloro- or bromo-substituted 2-(trifluoromethyl)pyridine. The following is a proposed experimental protocol based on the synthesis of a related compound, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine[6].

Proposed Synthetic Protocol

Reaction: Methoxylation of 5-chloro-2-(trifluoromethyl)pyridine.

Materials:

-

5-chloro-2-(trifluoromethyl)pyridine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 5-chloro-2-(trifluoromethyl)pyridine in anhydrous DMF, add sodium methoxide at room temperature under an inert atmosphere (e.g., argon).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Stability

The Safety Data Sheet for this compound indicates that the compound is stable under normal conditions. It is incompatible with strong oxidizing agents[3]. The trifluoromethyl group is known to be strongly electron-withdrawing, which can influence the reactivity of the pyridine ring[4]. This group generally enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[7][8].

Biological Activity and Signaling Pathways

Specific information regarding the biological activity and the signaling pathways modulated by this compound is not available in the reviewed literature. However, trifluoromethylpyridine derivatives are widely utilized in the agrochemical and pharmaceutical industries[4][5]. The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule[7]. Further in-vitro and in-vivo screening would be necessary to determine the specific biological targets and pathways for this compound.

Experimental Protocols for Analysis

Detailed, validated analytical methods for this compound are not published. However, standard chromatographic and spectroscopic techniques can be employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full experimental spectrum for this compound is not publicly available, a commercial supplier provides access to the 1H NMR spectrum[9]. Spectroscopic data for related isomers are available and can be used for comparative purposes[10].

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Resonances:

-

A singlet for the methoxy group protons (O-CH₃).

-

Three aromatic protons on the pyridine ring, exhibiting characteristic splitting patterns (doublets and doublets of doublets) based on their coupling constants.

Expected ¹³C NMR Resonances:

-

A carbon signal for the methoxy group.

-

Five distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

A quartet for the trifluoromethyl carbon.

Expected ¹⁹F NMR Resonances:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring[10][11].

References

- 1. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 [chemicalbook.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(216766-13-1) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. biophysics.org [biophysics.org]

5-Methoxy-2-(trifluoromethyl)pyridine safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Methoxy-2-(trifluoromethyl)pyridine

This document provides a comprehensive overview of the safety and handling procedures for this compound (CAS No. 216766-13-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

GHS Classification:

-

Skin Irritation: Category 2[2]

-

Serious Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

| Property | Data | Source(s) |

| CAS Number | 216766-13-1 | [1] |

| Molecular Formula | C7H6F3NO | [2] |

| Molecular Weight | 177.12 g/mol | [2] |

| Appearance | Light yellow, solid or low melting solid | [1] |

| Odor | No information available | [1] |

| Melting Point/Range | No data available | [1] |

| Boiling Point/Range | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | Low water solubility is implied | [1] |

Toxicological Information

Detailed toxicological studies for this specific compound are not extensively reported. The primary health effects are related to its irritant properties.

| Effect | Description | Source(s) |

| Acute Toxicity | No specific data is available. | [1] |

| Skin Contact | Causes skin irritation, which may include redness. | [2][4] |

| Eye Contact | Causes serious eye irritation, potentially leading to redness and profuse watering. | [2][4] |

| Inhalation | May cause respiratory irritation, potentially leading to a sore throat, tightness in the chest, coughing, or wheezing. | [1][4] |

| Ingestion | May cause soreness and redness of the mouth and throat. | [4] |

| Carcinogenicity | No information available to indicate that this substance is a carcinogen. | [1] |

| Sensitization | No information available. | [1] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Wear appropriate personal protective equipment (see Section 5).[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][4]

Storage:

-

Store locked up.[1]

-

It is recommended to store under an inert atmosphere (e.g., Argon) as it may be air-sensitive.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or glasses are required.[2][4]

-

Hand Protection: Wear protective gloves.[2][4] Double gloving with nitrile or neoprene gloves is a good practice.[5]

-

Skin and Body Protection: A lab coat or long-sleeved clothing is necessary.[2]

-

Respiratory Protection: In case of insufficient ventilation or when dealing with dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][4]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

dot

Caption: First aid workflow for exposure to this compound.

Detailed First Aid Protocols:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration.[2] Call a POISON CENTER or doctor if you feel unwell.[1][2]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses if it is easy to do so and continue rinsing for at least 15 minutes.[1][2] If eye irritation persists, get medical advice/attention.[1][2]

-

Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterwards.[1][2] Seek medical attention if symptoms occur.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[4]

-

Specific Hazards: In a fire, toxic fumes may be emitted, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

dot

Caption: Workflow for handling a spill of this compound.

Detailed Accidental Release Protocols:

-

Personal Precautions: Ensure adequate ventilation and wear the personal protective equipment outlined in Section 5.[4] Unauthorized personnel should be kept away from the spill area.[4]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[4]

-

Methods for Cleaning Up: For a solid spill, sweep up and shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust.[4]

Stability and Reactivity

-

Reactivity: Based on available information, there are no known reactivity hazards.[2]

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[1][2]

-

Conditions to Avoid: Incompatible products should be avoided.[1][2]

-

Incompatible Materials: Strong oxidizing agents are incompatible with this substance.[1][2]

-

Hazardous Decomposition Products: Under normal use, hazardous decomposition products are not expected.[1] However, during combustion, it can emit toxic fumes like carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][2]

Disposal Considerations

The disposal of this compound and its containers must be handled as hazardous waste.[1] It is imperative to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The material should be disposed of at an approved waste disposal plant.[1]

Experimental Protocols

The safety data sheets reviewed for this guide do not contain detailed experimental protocols for determining the physical, chemical, or toxicological properties. These properties are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) for chemical testing. For instance, skin and eye irritation studies would generally follow OECD Guidelines 404 and 405, respectively. However, the specific results of such tests on this compound are not provided in the available documentation.

References

An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Introduction

5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine ring can profoundly influence the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Commercial Suppliers

For researchers and drug development professionals requiring this compound for their work, several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the key information for some of the major suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | This compound | 216766-13-1 | ≥96.0% (GC) | 1 g, 5 g |

| TCI America | 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 | >98.0% (GC) | 5 g, 25 g |

| Chemcia Scientific, LLC | 5-Methoxy-2-trifluoromethyl-pyridine | 216766-13-1 | >97% | 2.5 g |

Note: The CAS numbers for this compound and its isomer, 2-Methoxy-5-(trifluoromethyl)pyridine, are sometimes used interchangeably by suppliers. Researchers should verify the structure and CAS number with the supplier before purchase.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from the 2-position of the pyridine ring by a methoxide nucleophile. The trifluoromethyl group at the 2-position activates the ring towards nucleophilic attack, facilitating the reaction.

Reaction Scheme:

Materials and Equipment:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add sodium methoxide (1.1-1.5 eq) either as a solid portion-wise or as a solution in methanol. The use of a co-solvent like anhydrous DMF can sometimes facilitate the reaction.

-

Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of methanol, approximately 65 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Applications

While a specific signaling pathway directly modulated by this compound is not yet extensively documented in publicly available literature, the broader class of trifluoromethylpyridines is of great importance in drug discovery. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability and its ability to interact with biological targets.

Derivatives of trifluoromethylpyridine have been investigated for a wide range of therapeutic areas, including as inhibitors of various enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, influencing its pKa and its potential to form hydrogen bonds or other interactions with protein targets.